ALK5-IN-6 vs. SB-431542, SB-505124, and RepSox: Comparative Biochemical Potency (IC50) Analysis
ALK5-IN-6 currently lacks a publicly reported biochemical IC50 value for ALK5 inhibition in cell-free kinase assays. In contrast, established ALK5 inhibitors have well-documented potencies: SB-431542 (IC50 94 nM) [1], SB-505124 (IC50 47 nM) [2], and RepSox (IC50 4 nM for autophosphorylation, 23 nM for ATP binding) [3]. This represents a critical data gap that precludes direct potency-based comparison. The absence of published IC50 data for ALK5-IN-6 is not evidence of inferior potency; rather, it indicates that the compound's biochemical characterization remains proprietary or unpublished as of the patent disclosure in WO2021129621A1 . For procurement decisions, this means ALK5-IN-6 cannot be selected based on potency metrics alone and may require in-house kinase profiling prior to use in dose-response studies.
| Evidence Dimension | ALK5 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | SB-431542: IC50 94 nM; SB-505124: IC50 47 nM; RepSox: IC50 4 nM (autophosphorylation), 23 nM (ATP binding) |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | Cell-free kinase assay (SB-431542, SB-505124, RepSox); ALK5-IN-6 data unavailable |
Why This Matters
Procurement decisions for ALK5-IN-6 must account for the absence of validated potency benchmarks, requiring pilot dose-ranging experiments rather than reliance on literature-derived working concentrations.
- [1] Inman GJ, et al. SB-431542 is a potent and specific inhibitor of transforming growth factor-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology. 2002;62(1):65-74. View Source
- [2] DaCosta Byfield S, et al. SB-505124 is a selective inhibitor of transforming growth factor-β type I receptors ALK4, ALK5, and ALK7. Molecular Pharmacology. 2004;65(3):744-752. View Source
- [3] Gellibert F, et al. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-β type I receptor inhibitors. Journal of Medicinal Chemistry. 2004;47(18):4494-4506. View Source
